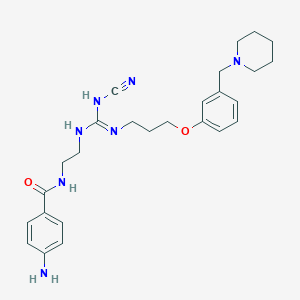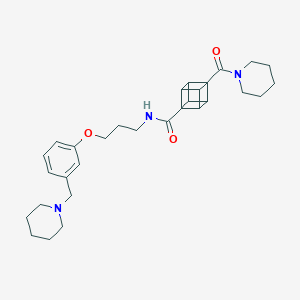
Ppppoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppppoc (pseudopodophyllin-13-acetate-20-homovanillate) is a natural product that has been used in traditional medicine for various ailments. It is a derivative of podophyllotoxin, a compound found in the roots of Podophyllum species. Ppppoc has gained attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Ppppoc is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ppppoc has also been shown to induce apoptosis (programmed cell death) in cancer cells. Its antiviral activity is thought to be due to its ability to disrupt the viral envelope and inhibit viral replication. The anti-inflammatory effects of Ppppoc may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Ppppoc has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix and play a role in cancer invasion and metastasis. Additionally, Ppppoc has been found to reduce the production of reactive oxygen species, which are known to contribute to cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ppppoc in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, Ppppoc has been found to have low toxicity in vitro and in vivo. However, one limitation of using Ppppoc is its low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on Ppppoc. One area of interest is its potential as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its pharmacokinetics and pharmacodynamics. Another area of interest is its potential as an antiviral agent, particularly for the treatment of herpes simplex virus infections. Additionally, studies are needed to investigate its anti-inflammatory effects and its potential for the treatment of inflammatory diseases.
Métodos De Síntesis
Ppppoc can be synthesized from podophyllotoxin through a series of chemical reactions. The process involves the conversion of podophyllotoxin to 4'-demethylpodophyllotoxin, followed by the acetylation of the hydroxyl group at position 13 and the esterification of the carboxyl group at position 20 with homovanillic acid. The final product is Ppppoc, which has a molecular weight of 634.64 g/mol.
Aplicaciones Científicas De Investigación
Ppppoc has been studied for its potential anticancer, antiviral, and anti-inflammatory properties. In vitro studies have shown that Ppppoc can inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, Ppppoc has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Propiedades
Número CAS |
152191-51-0 |
|---|---|
Nombre del producto |
Ppppoc |
Fórmula molecular |
C30H39N3O3 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
4-(piperidine-1-carbonyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]cubane-1-carboxamide |
InChI |
InChI=1S/C30H39N3O3/c34-27(31-11-8-16-36-20-10-7-9-19(17-20)18-32-12-3-1-4-13-32)29-21-24-22(29)26-23(29)25(21)30(24,26)28(35)33-14-5-2-6-15-33/h7,9-10,17,21-26H,1-6,8,11-16,18H2,(H,31,34) |
Clave InChI |
RKQDSIZGDGSXFG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8 |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8 |
Sinónimos |
N-(3-(3-piperidinomethylphenoxy)propyl)-4-piperidinocarbonylpentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octane carboxamide PPPPOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



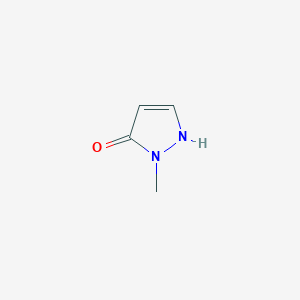
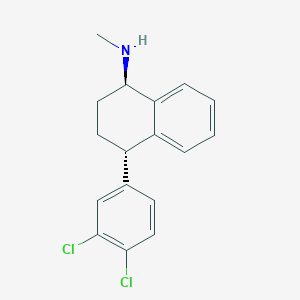
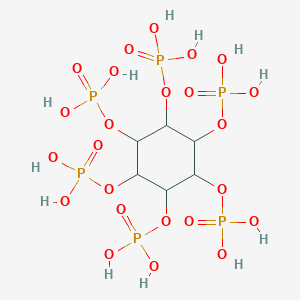
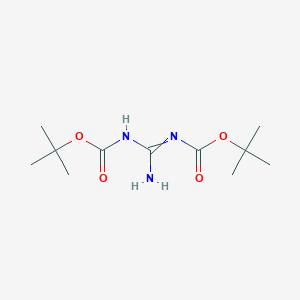
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
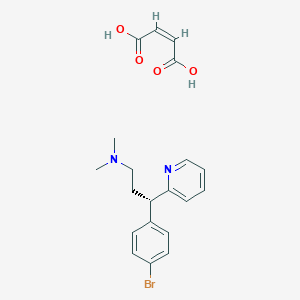
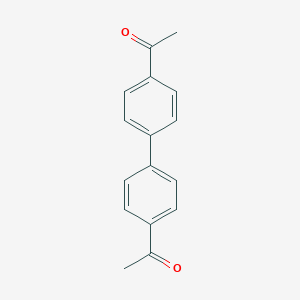
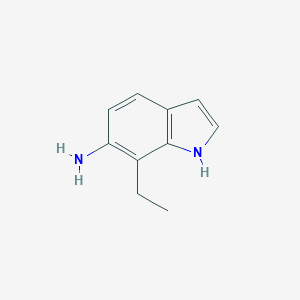
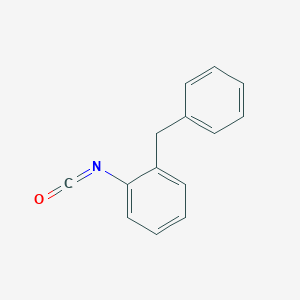
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
